N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide
CAS No.: 1141886-90-9
Cat. No.: VC0049028
Molecular Formula: C10H9BrFNO2
Molecular Weight: 274.089
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1141886-90-9 |
|---|---|
| Molecular Formula | C10H9BrFNO2 |
| Molecular Weight | 274.089 |
| IUPAC Name | N-[4-(2-bromoacetyl)-3-fluorophenyl]acetamide |
| Standard InChI | InChI=1S/C10H9BrFNO2/c1-6(14)13-7-2-3-8(9(12)4-7)10(15)5-11/h2-4H,5H2,1H3,(H,13,14) |
| Standard InChI Key | APOMQQGADOPTAQ-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC(=C(C=C1)C(=O)CBr)F |
Introduction
Chemical Identity and Properties
Nomenclature and Identifiers
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is precisely identified through various chemical registry systems and nomenclature standards. Table 1 presents the comprehensive identification information for this compound.
Table 1: Chemical Identifiers of N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide
| Parameter | Value |
|---|---|
| IUPAC Name | N-[4-(2-bromoacetyl)-3-fluorophenyl]acetamide |
| CAS Registry Number | 1141886-90-9 |
| Molecular Formula | C10H9BrFNO2 |
| Molecular Weight | 274.089 g/mol |
| Standard InChI | InChI=1S/C10H9BrFNO2/c1-6(14)13-7-2-3-8(9(12)4-7)10(15)5-11/h2-4H,5H2,1H3,(H,13,14) |
| Standard InChIKey | APOMQQGADOPTAQ-UHFFFAOYSA-N |
| SMILES Notation | CC(=O)NC1=CC(=C(C=C1)C(=O)CBr)F |
| PubChem Compound ID | 86346474 |
The compound is formally classified as an acetamide derivative, featuring a bromoacetyl group at position 4 and a fluoro substituent at position 3 of the phenyl ring .
Physical and Chemical Properties
This section outlines the key physical and chemical properties of N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide based on available experimental and computational data.
The compound presents as a solid at standard temperature and pressure, with distinct chemical reactivity influenced by its functional groups. The bromoacetyl group serves as a potential reactive site for nucleophilic substitution reactions, making this compound valuable as a potential intermediate in organic synthesis. The presence of the acetamide group contributes to hydrogen bonding capabilities, affecting its solubility profile and potential interactions with biological targets.
Structural Characteristics
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide features a distinctive chemical structure characterized by several key functional groups that determine its chemical behavior and potential applications.
The molecular structure comprises:
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A phenyl ring core structure
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An acetamide group (-NHCOCH3) directly attached to the phenyl ring
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A fluorine atom at position 3 of the phenyl ring
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A bromoacetyl group (-COCH2Br) at position 4 of the phenyl ring
This arrangement of functional groups creates a molecule with potential reactivity at multiple sites, particularly at the bromoacetyl moiety, which can participate in various chemical transformations including nucleophilic substitution reactions.
Synthesis and Preparation
Synthetic Routes
The synthesis of N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide typically involves a sequence of carefully controlled chemical reactions. Based on documented procedures for similar compounds, the most common synthetic pathway involves the acetylation of an appropriately substituted aniline derivative.
The standard synthetic route involves the reaction of 4-(2-bromoacetyl)-3-fluorophenylamine with acetic anhydride or acetyl chloride in the presence of a suitable base. This process is analogous to the synthesis of other acetamide derivatives, where the amine group undergoes acetylation to form the acetamide moiety.
Laboratory Preparation Methods
For laboratory-scale preparation, the synthesis can be approached through the following general procedure:
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Preparation of the starting material 4-(2-bromoacetyl)-3-fluorophenylamine
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Acetylation reaction using acetic anhydride or acetyl chloride
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Post-reaction workup including neutralization and extraction steps
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Purification through crystallization or column chromatography techniques
The reaction conditions typically involve moderate temperatures and careful control of pH to optimize yield and purity. While the specific reaction conditions may require optimization based on laboratory equipment and scale, this general approach provides a foundation for synthesis.
Structural Verification
Verification of the synthesis product is typically achieved through a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, can confirm the presence of the expected structural features. Mass spectrometry provides confirmation of the molecular weight and fragmentation pattern characteristic of the target molecule. Infrared spectroscopy can identify the key functional groups, particularly the carbonyl stretching frequencies associated with the acetamide and bromoacetyl moieties .
Analytical Characterization and Identification
Spectroscopic Profiles
Comprehensive spectroscopic analysis provides essential data for confirming the identity and purity of N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide. While specific spectroscopic data for this compound is limited in the available literature, predicted spectral characteristics can be derived based on its structural features.
Nuclear Magnetic Resonance (NMR) spectroscopy would be expected to show:
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1H NMR signals for the methyl group of the acetamide (approximately 2.0-2.2 ppm)
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Signals for the bromoacetyl methylene group (approximately 4.3-4.5 ppm)
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Aromatic proton signals with characteristic splitting patterns influenced by the fluorine substituent
Mass Spectrometric Analysis
Mass spectrometry offers definitive identification through molecular weight determination and characteristic fragmentation patterns. For N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide, the expected molecular ion peak would correspond to the molecular weight of 274.089 g/mol, with characteristic isotope patterns due to the presence of bromine, which has two naturally occurring isotopes (79Br and 81Br) in nearly equal abundance .
Research Status and Future Perspectives
Current Research Applications
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is primarily utilized in chemical research as a synthetic intermediate or building block. Its reactive functional groups, particularly the bromoacetyl moiety, make it valuable in the synthesis of more complex structures with potential applications in medicinal chemistry and materials science .
In the pharmaceutical context, compounds containing the bromoacetyl group have been investigated as covalent enzyme inhibitors, exploiting the electrophilic nature of this functional group to form stable bonds with nucleophilic amino acid residues in protein targets .
Future Research Directions
Several promising research directions could be explored with N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide:
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Systematic evaluation of biological activities, particularly focusing on enzyme inhibition properties
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Development of structure-activity relationships through the synthesis and testing of structural analogs
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Exploration of its utility as a synthetic intermediate in the preparation of complex heterocyclic compounds
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Investigation of potential applications in chemical biology as a selective protein labeling agent
The combination of reactive functional groups in this molecule provides a valuable scaffold for diverse chemical transformations, suggesting significant untapped potential for future research .
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